molecular formula C14H20N2O2 B337374 N'-(2-phenylacetyl)hexanehydrazide

N'-(2-phenylacetyl)hexanehydrazide

Cat. No.: B337374
M. Wt: 248.32 g/mol
InChI Key: NRXUWXDPLHBEBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2-phenylacetyl)hexanehydrazide is a synthetic hydrazide-based compound of interest in chemical and pharmaceutical research. Hydrazide derivatives are known to serve as key precursors in organic synthesis and are frequently investigated for their diverse biological activities, including potential antibacterial and antitumor properties . The molecular structure, featuring a phenylacetyl group and a hexanehydrazide chain, suggests potential for chelation, making it a candidate for the synthesis of novel metal complexes with possible catalytic or bioactive applications . This compound is provided as a high-purity solid for research applications. It is intended for use in laboratory investigations only, such as in method development, as a synthetic intermediate, or for biochemical profiling. Researchers can utilize it to explore structure-activity relationships (SAR) or as a building block for more complex heterocyclic systems. Applications & Research Value: • Organic Synthesis: Acts as a versatile building block for the preparation of more complex molecules, including various heterocycles. • Medicinal Chemistry: Serves as a scaffold for the design and synthesis of new compounds for bioactivity screening. • Coordination Chemistry: Used in the preparation of metal-ligand complexes to study their structural and functional properties . [NOTE: Specific data on melting point, solubility, spectral data (NMR, MS), and specific biological activity for this exact compound should be inserted here upon availability.] This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

N//'-(2-phenylacetyl)hexanehydrazide

InChI

InChI=1S/C14H20N2O2/c1-2-3-5-10-13(17)15-16-14(18)11-12-8-6-4-7-9-12/h4,6-9H,2-3,5,10-11H2,1H3,(H,15,17)(H,16,18)

InChI Key

NRXUWXDPLHBEBP-UHFFFAOYSA-N

SMILES

CCCCCC(=O)NNC(=O)CC1=CC=CC=C1

Canonical SMILES

CCCCCC(=O)NNC(=O)CC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Trifluoromethylphenoxy Derivatives

Compounds such as N’-(2-(2-Oxobenzo[d]oxazol-3(2H)-yl)acetyl)-6-(3-(trifluoromethyl)phenoxy)hexanehydrazide () feature a trifluoromethylphenoxy group instead of a simple hexane chain. The electron-withdrawing CF₃ group enhances lipophilicity and metabolic stability, contributing to improved biofilm penetration. When combined with ciprofloxacin (CIP), these derivatives increase bacterial mortality from 16.99% (CIP alone) to 40–50% .

Thiophene-Based Analogues

N′-(2-Phenylacetyl)thiophene-2-carbohydrazide monohydrate () replaces the hexane chain with a thiophene ring. The sulfur atom in thiophene alters electronic properties and crystal packing (unit cell: a = 27.9910 Å, b = 6.5721 Å, c = 14.2821 Å, β = 92.600°) compared to the aliphatic hexane chain. This structural variation may reduce solubility in polar solvents but enhance π-π stacking interactions in biological targets .

Lactone-Containing Derivatives

N’-(2-Oxotetrahydrofuran-3-yl)hexanehydrazide (compound 13, ) incorporates a tetrahydrofuran lactone ring. Key spectral distinctions include:

  • IR : Lactone C=O stretch at 1762 cm⁻¹ vs. hydrazide C=O at 1641 cm⁻¹.
  • ¹H NMR: Resonances for lactone protons (δ 4.41–4.22 ppm) and hexane chain protons (δ 1.62–0.78 ppm).
Synergistic Effects with Antibiotics

Several hexanehydrazide derivatives enhance the efficacy of ciprofloxacin (CIP):

Compound FICI Bacterial Mortality Increase Key Substituent
Target Compound (Theoretical) N/A N/A Hexane chain
Trifluoromethylphenoxy derivative 0.36 16.99% → 40–50% CF₃-phenoxy
Pyridinylmethylidene derivative N/A 16.99% → 48.27% Pyridine ring

The CF₃ and pyridinyl groups likely disrupt bacterial quorum sensing (via PqsR inhibition) and biofilm formation, whereas the hexane chain in the target compound may prioritize passive diffusion through lipid membranes.

Antimicrobial and Antifungal Activity

Thiourea derivatives with phenylacetyl groups (e.g., 1-(4-benzylidene-4,5-dihydro-5-oxo-2-phenylimidazol-1-yl)-3-(2-phenylacetyl)thiourea, ) exhibit moderate antimicrobial activity.

Solubility and Stability
  • The hexane chain in N'-(2-phenylacetyl)hexanehydrazide likely reduces water solubility compared to thiophene or lactone-containing analogues.
  • Lactone rings (e.g., compound 13) introduce hydrolytic instability under basic conditions, whereas the hexane chain may improve stability in non-polar environments .

Preparation Methods

Reaction Mechanism and Procedure

The most direct route involves reacting hexanehydrazide with 2-phenylacetyl chloride under basic aqueous conditions. This method mirrors the synthesis of 2-phenyl-N′-(2-phenylacetyl)acetohydrazide, where sodium carbonate neutralizes HCl generated during the acylation. The general reaction scheme is:

Hexanehydrazide+2-Phenylacetyl ChlorideNa2CO3,H2ON’-(2-Phenylacetyl)hexanehydrazide+HCl\text{Hexanehydrazide} + \text{2-Phenylacetyl Chloride} \xrightarrow{\text{Na}2\text{CO}3, \text{H}_2\text{O}} \text{N'-(2-Phenylacetyl)hexanehydrazide} + \text{HCl}

Key steps include:

  • Cooling : Maintaining temperatures at 5–10°C to mitigate exothermic side reactions.

  • Stoichiometry : A 1:1 molar ratio of hydrazide to acyl chloride ensures monoacylation.

  • Work-up : Isolation via filtration or extraction, followed by crystallization.

Experimental Data from Analogous Reactions

ParameterValue (Source)
SolventWater
BaseSodium carbonate
Temperature5–10°C
Yield (Analogous Compound)Not explicitly reported

This method prioritizes simplicity but may require optimization for hexanehydrazide’s lower solubility in water compared to smaller hydrazides.

Acylation in Pyridine-Mediated Organic Solvents

Reaction Design and Efficiency

Pyridine serves dual roles as a solvent and HCl scavenger, enabling reactions at ambient temperatures. This approach is exemplified in syntheses of pyrrolidinone-based hydrazides, where pyridine facilitates high yields (e.g., 98% in similar acylations). The reaction proceeds as:

Hexanehydrazide+2-Phenylacetyl ChloridePyridineN’-(2-Phenylacetyl)hexanehydrazide+HClPyridine\text{Hexanehydrazide} + \text{2-Phenylacetyl Chloride} \xrightarrow{\text{Pyridine}} \text{this compound} + \text{HCl} \cdot \text{Pyridine}

Critical Parameters

  • Solvent : Pyridine or toluene-pyridine mixtures.

  • Reaction Time : 10–20 hours at 20°C .

  • Purification : Chromatography or silica plug filtration.

Yield Data from Comparable Reactions

SubstrateYieldConditionsSource
3-Oxo-3-pyridin-2-yl-propionic acid ethyl ester98%Pyridine, 20°C, 20 h
2-(6-Bromo-quinolin-4-yl)-1-(6-methyl-pyridin-2-yl)-ethanone69.7%Pyridine, 20°C, 10 h

These results suggest that pyridine-mediated reactions achieve superior yields compared to aqueous methods, though hexanehydrazide’s bulkier structure may necessitate longer reaction times.

Comparative Analysis of Methods

Solvent and Base Selection

  • Aqueous Na₂CO₃ : Ideal for small-scale syntheses but limited by hydrazide solubility.

  • Pyridine : Enhances solubility of organic intermediates and simplifies HCl removal, favoring scalability.

Temperature and Reaction Kinetics

  • Low-Temperature Aqueous Reactions : Minimize side reactions but slow kinetics.

  • Ambient Pyridine Reactions : Faster due to improved reactant mobility.

Purification Challenges

  • Aqueous Method : Requires crystallization, which may be inefficient for polar hydrazides.

  • Pyridine Method : Silica-based purification (e.g., chromatography) offers higher purity.

Optimization Strategies

Solvent Modifications

  • Water-THF Mixtures : Could enhance hexanehydrazide solubility while retaining Na₂CO₃’s buffering capacity.

  • Toluene-Pyridine Blends : Reduce pyridine’s viscosity, improving mixing.

Catalytic Additives

  • 4Å Molecular Sieves : Used in pyridine reactions to absorb moisture and byproducts.

Stoichiometric Adjustments

  • Acyl Chloride Excess : A 1.2:1 molar ratio may compensate for volatility losses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.